molecular formula C11H9N5OS4 B4642067 N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

Cat. No. B4642067
M. Wt: 355.5 g/mol
InChI Key: JHSGJXJYQNEMGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves carbodiimide condensation catalysis, a method that allows for the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. This process is facilitated by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, resulting in compounds characterized by IR, 1H NMR, and elemental analyses. Intermediate compounds such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine have been confirmed through single-crystal X-ray diffraction, showcasing the compound's complex synthesis pathway (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including IR, NMR, MS, CHN analyses, and X-ray crystallography. These methods confirm the detailed structural aspects of synthesized compounds, highlighting the precision required in the synthesis process to achieve the desired molecular configuration (Wang et al., 2010).

Chemical Reactions and Properties

Compounds within this chemical class can undergo specific reactions, such as the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, forming structures that exhibit unique chemical properties like hypervalent S⋯O interactions. These interactions contribute to the compound's stability and reactivity, forming the basis for further chemical investigations (Ismailova et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the compound's behavior in various environments. Analyzing these properties involves detailed spectroscopic and crystallographic studies, providing insights into how the compound's structure affects its physical characteristics (Duran & Canbaz, 2013).

Chemical Properties Analysis

Investigating the chemical properties involves studying the compound's reactivity, stability, and interactions with other molecules. These properties are determined through chemical reactions, such as the synthesis of derivatives and the examination of their reactivity patterns. The compounds' acidity constants, for example, have been determined via UV spectroscopic studies, offering insights into their protonation processes and their implications for chemical behavior (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS4/c1-18-10-13-11(20-16-10)19-5-8(17)12-6-3-2-4-7-9(6)15-21-14-7/h2-4H,5H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSGJXJYQNEMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-4-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

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